2-[3-(Fluoromethyl)piperidine-1-carbonyl]-5-methylpyrazine
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Overview
Description
2-[3-(Fluoromethyl)piperidine-1-carbonyl]-5-methylpyrazine is a complex organic compound that features both piperidine and pyrazine moieties. The presence of a fluoromethyl group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Fluoromethyl)piperidine-1-carbonyl]-5-methylpyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine rings. The fluoromethyl group is introduced through a fluoromethylation reaction, which can be achieved using fluoroiodomethane under visible light-mediated radical conditions . The final step involves coupling the piperidine and pyrazine rings through a carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Fluoromethyl)piperidine-1-carbonyl]-5-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to an alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
2-[3-(Fluoromethyl)piperidine-1-carbonyl]-5-methylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(Fluoromethyl)piperidine-1-carbonyl]-5-methylpyrazine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The piperidine and pyrazine rings contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine derivatives share structural similarities and are used in similar applications.
Pyrazine Derivatives: Compounds such as 2,3-dimethylpyrazine have similar chemical properties and applications.
Uniqueness
What sets 2-[3-(Fluoromethyl)piperidine-1-carbonyl]-5-methylpyrazine apart is the presence of the fluoromethyl group, which significantly enhances its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16FN3O |
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Molecular Weight |
237.27 g/mol |
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
InChI |
InChI=1S/C12H16FN3O/c1-9-6-15-11(7-14-9)12(17)16-4-2-3-10(5-13)8-16/h6-7,10H,2-5,8H2,1H3 |
InChI Key |
RRULFBQHUDWTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)CF |
Origin of Product |
United States |
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